(Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 423153-08-6
VCID: VC0374284
InChI: InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
SMILES: C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl
Molecular Formula: C12H8ClNO4S
Molecular Weight: 297.71g/mol

(Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

CAS No.: 423153-08-6

Main Products

VCID: VC0374284

Molecular Formula: C12H8ClNO4S

Molecular Weight: 297.71g/mol

(Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid - 423153-08-6

CAS No. 423153-08-6
Product Name (Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
Molecular Formula C12H8ClNO4S
Molecular Weight 297.71g/mol
IUPAC Name 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Standard InChIKey IISVBECEDQMGKL-UITAMQMPSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)Cl
SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl
PubChem Compound 1201037
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator